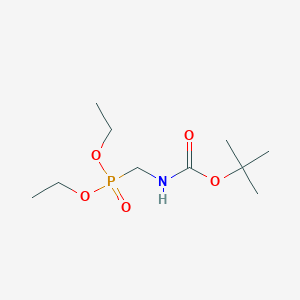
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Supermolecule Formation
- 1-Octyl-2,3-dimethylimidazolium tetrafluoroborate is used in creating multi-component solid-state structures, including "molecular capsules." These structures are significant in the field of supramolecular chemistry for potential applications in molecular recognition and encapsulation processes (Ling et al., 2010).
Liquid Clathrate Formation
- This compound forms liquid clathrates when mixed with aromatic hydrocarbons, indicating its potential in creating inclusion compounds, which are useful in various applications like gas storage and molecular separation (Holbrey et al., 2003).
Ionic Pair Formation in Solvents
- The compound's ion pair formation capabilities in solvents like dichloromethane have been studied, providing insights into its use in electrochemical applications and solvent interactions (Katsuta et al., 2008).
Thermodynamic Properties in Mixtures
- Its thermodynamic properties when mixed with other compounds, like cyclopentanone or cyclohexanone, are studied to understand molecular interactions and behavior in various states, which is crucial for applications in material science and chemical engineering (Gupta et al., 2017).
Ionic Liquids in Enzymatic Reactions
- This chemical serves as an excellent solvent for lipase-recycling systems in enzymatic reactions, demonstrating its potential in biocatalysis and pharmaceutical applications (Itoh et al., 2003).
Phase Transition Studies
- Studies on phase transition in mixtures with water provide valuable information for understanding the aggregation behavior of ionic liquids, which is significant in fields like nanotechnology and material science (Bou Malham et al., 2006).
Polymer Gel Electrolytes
- Its integration into polymer gel electrolytes for electrical double layer capacitors highlights its role in energy storage technologies (Syahidah et al., 2015).
Electrochemical Applications
- The electrochemical behavior of this compound in ionic liquids has been analyzed for potential applications in electrochemistry, especially in the development of new batteries and capacitors (Andriyko et al., 2010).
Propriétés
IUPAC Name |
1,2-dimethyl-3-octylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.BF4/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;2-1(3,4)5/h11-12H,4-10H2,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWXROJUTIFXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B3261901.png)



![O-[(pyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B3261928.png)




![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)

![2-Chloro-4-nitrobenzo[d]thiazole](/img/structure/B3262008.png)

